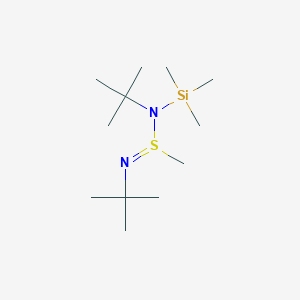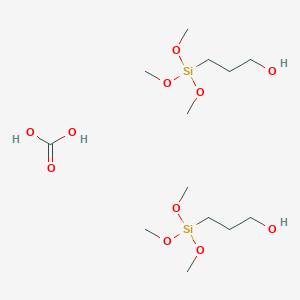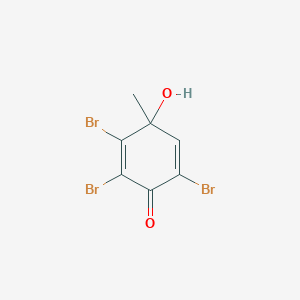
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a hydroxy group and a 2-methylbut-2-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of dimethyl malonate with 2-methylbut-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and separation techniques to isolate the product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of dimethyl 2-methylbut-2-en-1-ylpropanedioate.
Reduction: Formation of dimethyl 2-methylbut-2-en-1-ylpropanediol.
Substitution: Formation of substituted dimethyl 2-methylbut-2-en-1-ylpropanedioates.
Applications De Recherche Scientifique
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid without the hydroxy and 2-methylbut-2-en-1-yl substituents.
Dimethyl 2-methylbut-2-en-1-ylpropanedioate: Lacks the hydroxy group but has a similar structure.
Uniqueness
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is unique due to the presence of both a hydroxy group and a 2-methylbut-2-en-1-yl substituent, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Propriétés
Numéro CAS |
90161-02-7 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
dimethyl 2-hydroxy-2-(2-methylbut-2-enyl)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-5-7(2)6-10(13,8(11)14-3)9(12)15-4/h5,13H,6H2,1-4H3 |
Clé InChI |
MKTTVSPTTLGAKZ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CC(C(=O)OC)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)

![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)

![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)

![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)
![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)


